molecular formula C12H16O2 B13321009 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one

1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one

Cat. No.: B13321009
M. Wt: 192.25 g/mol
InChI Key: LZCPICUGPOMPDU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, attached to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-3,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone chain can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)butanoic acid.

    Reduction: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one: Similar structure but with a shorter carbon chain.

    1-(2-Hydroxy-3,5-dimethylphenyl)ethan-1-one: Even shorter carbon chain, leading to different physical and chemical properties.

Biological Activity

1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one, a compound with a phenolic structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group and a butanone moiety, which contribute to its biological interactions. The presence of the hydroxyl group allows for hydrogen bonding with various biological molecules, potentially influencing their activity and stability.

The biological activity of this compound is primarily attributed to its interactions with cellular targets, including:

  • Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric regulation.
  • Receptors : It can bind to specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
MechanismDescription
Enzyme ModulationAlters enzyme activity through binding interactions
Receptor BindingInteracts with receptors affecting signaling pathways
Redox ReactionsUndergoes redox reactions influencing cellular processes

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound's phenolic structure contributes to its ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of phenolic compounds similar to this compound using DPPH and ABTS assays. Results indicated significant radical scavenging activity, suggesting potential health benefits in oxidative stress-related conditions .

Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction via caspase activation .

Study 3: Anti-inflammatory Effects

Research on related phenolic compounds showed inhibition of NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers. This suggests that this compound may also exert anti-inflammatory effects .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-7-8(2)6-9(3)12(10)14/h6-7,14H,4-5H2,1-3H3

InChI Key

LZCPICUGPOMPDU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1O)C)C

Origin of Product

United States

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